molecular formula C11H13N5O2 B1146969 卡波韦 CAS No. 118353-05-2

卡波韦

货号 B1146969
CAS 编号: 118353-05-2
分子量: 247.25 g/mol
InChI 键: XSSYCIGJYCVRRK-NKWVEPMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbovir is a new generation of antiviral drug that has been developed to combat a wide range of viral infections. It is a nucleoside analog that has been designed to mimic the natural nucleoside building blocks of DNA and RNA. Carbovir is a prodrug, which means that it is converted into an active drug form in the body. This active form, called carbovir triphosphate, is able to inhibit the replication of virus particles by interfering with the production of viral DNA and RNA. Carbovir is currently being studied for its potential use in treating a variety of viral infections, including HIV, herpes, and hepatitis B and C.

科学研究应用

  1. 抗病毒特性

    卡波韦尔主要以其强大的抗逆转录病毒特性而闻名。研究发现,它是HIV-1逆转录酶的选择性抑制剂,因此成为治疗艾滋病的候选药物。它通过其(-)对映体展现其抗病毒活性(Vince et al., 1990)

  2. 比较效果

    与其他抗逆转录病毒药物如AZT相比,研究表明,卡波韦尔三磷酸盐是高度选择性的逆转录酶抑制剂,对细胞酶的影响很小。这表明了它作为更具选择性的抗逆转录病毒药物的潜力(White et al., 1989)

  3. 作用机制

    卡波韦尔的作用机制涉及抑制HIV-1逆转录酶,无论是在RNA还是DNA模板上。其效果与其他核苷酸类似物如AZT-TP和ddGTP相当,但对人类DNA聚合酶的影响较小(Parker et al., 1991)

  4. 选择性和效力

    另一项研究突出了卡波韦尔作为抗HIV药物的高选择性和效力,强调了其作为艾滋病治疗中抗逆转录病毒药物的潜力(Vince et al., 1988)

  5. 稳定性和代谢特性

    发现卡波韦尔对人类嘌呤核苷酸磷酸化酶的磷酸解裂具有稳定性,表明其代谢可能不涉及去嘌呤作用和拯救反应,这对于一种抗病毒药物是有利的(Marr & Penn, 1992)

  6. 药代动力学

    在大鼠中研究了卡波韦尔的药代动力学和生物利用度,为其分布、排泄和口服生物利用度提供了见解,这对于其作为药物的应用至关重要(Yeom et al., 1989)

  7. 毒性概况

    将卡波韦尔与AZT在人类骨髓造血祖细胞的毒性进行比较的研究发现,卡波韦尔的毒性明显较小,表明在HIV治疗中可能具有更有利的安全性(Kurtzberg & Carter, 1990)

  8. DNA链终止活性

    卡波韦尔在终止DNA链延伸中的作用进一步证实了其作为抗病毒药物的作用机制(Orr et al., 1992)

  9. 前核苷酸技术应用

    应用于卡波韦尔的前核苷酸技术的进展显示出抗病毒效力的显著增强,这可能导致更有效的治疗(Mcguigan et al., 2005)

  10. 缺乏线粒体毒性

    与其他抗HIV核苷类似物不同,卡波韦尔不抑制线粒体DNA合成,表明它可能不会导致与这些药物相关的某些毒性(Parker et al., 1997)

作用机制

Target of Action

Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of Carbovir is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .

Mode of Action

Carbovir is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, Carbovir triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .

Biochemical Pathways

Carbovir’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, Carbovir disrupts the viral life cycle and prevents the virus from multiplying .

Pharmacokinetics

The pharmacokinetics of Carbovir have been studied in rats . After administration, Carbovir is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of Carbovir was found to be 0.101 .

Result of Action

The incorporation of Carbovir into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .

安全和危害

When handling Carbovir, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .

Cellular Effects

Carbovir has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of Carbovir is due to the inhibition of DNA synthesis .

Molecular Mechanism

Carbovir exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, Carbovir does not affect the metabolism of other antiretroviral drugs, such as AZT .

Temporal Effects in Laboratory Settings

The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of Carbovir may change over time in laboratory settings.

Metabolic Pathways

Carbovir is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of Carbovir by purine nucleoside phosphorylase .

Transport and Distribution

Carbovir is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma Carbovir concentration .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Carbovir involves the conversion of 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose to Carbovir through a series of chemical reactions.", "Starting Materials": [ "2,3-dideoxy-5-O-trityl-beta-D-ribofuranose", "Triethylamine", "Methanesulfonyl chloride", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-Dimethylformamide", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose is reacted with triethylamine and methanesulfonyl chloride in N,N-dimethylformamide to form 2,3-dideoxy-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 2: Sodium azide is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for 24 hours to form 2,3-dideoxy-3-azido-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 3: The reaction mixture from step 2 is treated with hydrogen gas in the presence of palladium on carbon to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 4: The reaction mixture from step 3 is treated with sodium bicarbonate and water to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranose.", "Step 5: The reaction mixture from step 4 is treated with hydrochloric acid to remove the trityl protecting group and form 2,3-dideoxy-3-amino-beta-D-ribofuranose.", "Step 6: The reaction mixture from step 5 is treated with sodium hydride and ethyl acetate to form Carbovir." ] }

CAS 编号

118353-05-2

分子式

C11H13N5O2

分子量

247.25 g/mol

IUPAC 名称

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1

InChI 键

XSSYCIGJYCVRRK-NKWVEPMBSA-N

手性 SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

规范 SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

同义词

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one;  (+/-)-Carbovir;  cis-Carbovir;  GR 90352X;  NSC 614846; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。